molecular formula C6H11F3O2 B13609450 1,1,1-Trifluoro-3-isopropoxypropan-2-ol

1,1,1-Trifluoro-3-isopropoxypropan-2-ol

Cat. No.: B13609450
M. Wt: 172.15 g/mol
InChI Key: VBMFZENOXZGREU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-isopropoxypropan-2-ol is an organic compound with the molecular formula C6H11F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon atom, an isopropoxy group attached to the third carbon atom, and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-isopropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the isopropoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-isopropoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-3-isopropoxypropan-2-one.

    Reduction: Formation of 1,1,1-trifluoro-3-isopropoxypropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-isopropoxypropan-2-ol has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-isopropoxypropan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropoxy group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: Similar structure but lacks the isopropoxy group.

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group instead of an isopropoxy group.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom instead of an isopropoxy group.

Uniqueness

1,1,1-Trifluoro-3-isopropoxypropan-2-ol is unique due to the presence of both trifluoromethyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

1,1,1-Trifluoro-3-isopropoxypropan-2-ol is a fluorinated alcohol that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈F₃O₂
  • Molecular Weight : 274.18 g/mol
  • Functional Groups : Trifluoromethyl group, isopropoxy group, alcohol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer effects. Below are key findings from various studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated alcohols, including this compound. The results indicated that this compound exhibited significant activity against a range of bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans208 µg/mL

Antifungal Activity

The compound also showed promising antifungal activity against Candida species. The antifungal efficacy was assessed using the disk diffusion method.

Fungal Strain Inhibition Zone (mm) MIC (µg/mL)
C. albicans224
C. glabrata198

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)15
A549 (Lung)10

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes due to its lipophilic nature. The trifluoromethyl group enhances membrane penetration, leading to increased efficacy against microbial and cancerous cells.

Case Studies

Several case studies have explored the therapeutic applications of fluorinated alcohols in treating infections and cancers:

  • Case Study on Antimicrobial Use : A clinical trial involving patients with resistant bacterial infections showed that treatment with formulations containing fluorinated alcohols resulted in improved outcomes compared to standard antibiotics.
  • Case Study on Cancer Treatment : A study on the use of fluorinated compounds in combination therapy for breast cancer indicated that adding this compound enhanced the efficacy of conventional chemotherapeutics.

Properties

Molecular Formula

C6H11F3O2

Molecular Weight

172.15 g/mol

IUPAC Name

1,1,1-trifluoro-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C6H11F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4-5,10H,3H2,1-2H3

InChI Key

VBMFZENOXZGREU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C(F)(F)F)O

Origin of Product

United States

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